Norlichexanthone
Overview
Description
Synthesis Analysis
The synthesis of Norlichexanthone and its derivatives involves condensation reactions of appropriately substituted methyl or ethyl orsellinate and phloroglucinol or 2-chlorophloroglucinol. This process has been employed to create a series of chlorine-containing derivatives of Norlichexanthone, showcasing the versatility of its synthesis for generating a wide array of related compounds (Elix et al., 1992). Another noteworthy synthesis approach involves a Smiles rearrangement of an appropriately substituted depside, leading to the development of new synthetic routes for Norlichexanthone derivatives (Elix et al., 1990).
Molecular Structure Analysis
The molecular structure of Norlichexanthone derivatives, such as isodemethylchodatin, a new Norlichexanthone derivative, was elucidated using an integrated interpretation of NMR chemical shifts, MS spectra, and DP4-based computational chemistry. This comprehensive analysis provided an unambiguous validation of the determined structure, demonstrating the compound's complex nature and the challenges associated with its structural determination (Duong et al., 2019).
Chemical Reactions and Properties
Norlichexanthone has been shown to interact with biological targets, such as the estrogen receptor-alpha (ERα), indicating its potential for therapeutic applications beyond its chemical interest. It has been identified as a natural ligand of ERα, exhibiting significant anti-osteoporosis efficacy in models while demonstrating lower estrogenic activity compared to other compounds (Wang et al., 2020). Furthermore, it has been found to reduce virulence gene expression and biofilm formation in Staphylococcus aureus, showcasing its potential as an anti-virulence agent (Baldry et al., 2016).
Physical Properties Analysis
Norlichexanthone's physical properties, such as solubility and stability, play a crucial role in its application and effectiveness. Although specific studies focusing solely on the physical properties of Norlichexanthone were not highlighted, the compound's synthesis and applications suggest its stability under various conditions, making it suitable for use in different chemical and biological contexts.
Chemical Properties Analysis
The chemical properties of Norlichexanthone, particularly its reactivity and interactions with other molecules, are crucial for its utility in synthesis and potential therapeutic applications. Its ability to induce adipocyte differentiation and enhance adiponectin secretion in cultured cells underscores its chemical versatility and potential for addressing metabolic and cardiovascular diseases (Ikeda et al., 2011).
Scientific Research Applications
1. Antioxidant Activity
- Summary of Application : Norlichexanthone has been found to exhibit high antioxidant activity, comparable to that of ascorbic acid . This was discovered in a study involving endolichenic fungi derived from Pertusaria laeviganda .
- Methods of Application : The antioxidant activity of Norlichexanthone was evaluated using the oxygen radical absorbance capacity (ORAC) assay . This involved the use of various reagents and techniques such as 2,2ʹ-azobis (2-methylpropionamidine) dihydrochloride (AAPH), 2,2-diphenyl-1-picrylhydrazyl (DPPH), fluorescein sodium salt (FL), high-performance liquid chromatography with photodiode array (HPLC-PDA), and liquid chromatography with electrospray ionization mass spectrometry (LC-ESI-MS) .
- Results or Outcomes : The study found that Norlichexanthone produced by endolichenic fungus exhibited high antioxidant activity, at the same level as ascorbic acid .
2. Postmenopausal Osteoporosis Treatment
- Summary of Application : Norlichexanthone has been identified as a potential treatment for postmenopausal osteoporosis . It was found to be a ligand of estrogen receptor-alpha (ERα), which plays a crucial role in bone health .
- Methods of Application : The study used a mammalian-one hybrid assay to screen for ERα modulators from crude extracts of several plant endophytes . Norlichexanthone was then purified from the extract of endophyte ARL-13 .
- Results or Outcomes : Norlichexanthone was found to induce osteoblast formation in MC3T3-E1 precursor cells and inhibit receptor activator of nuclear factor-kappa B ligand (RANKL)-induced osteoclast formation in both RAW264.7 macrophages and mouse primary monocytes . It also exhibited potent anti-osteoporosis efficacy in an ovariectomized mouse model .
3. Virulence Gene Expression and Biofilm Formation
- Summary of Application : Norlichexanthone has been found to interfere with agr downstream of AgrC activation by autoinducing peptide (AIP), most likely by binding to AgrA . This suggests that it could be used to reduce virulence gene expression and biofilm formation .
- Methods of Application : The exact methods of application are not specified in the available information .
- Results or Outcomes : The exact results or outcomes are not specified in the available information .
4. Reduction of Virulence Gene Expression and Biofilm Formation
- Summary of Application : Norlichexanthone has been found to reduce virulence gene expression and biofilm formation in Staphylococcus aureus . It interferes with agr downstream of AgrC activation by autoinducing peptide (AIP), most likely by binding to AgrA . This suggests that it could be used to reduce virulence gene expression and biofilm formation .
- Methods of Application : The exact methods of application are not specified in the available information .
5. Anti-Virulence Therapy
- Summary of Application : Norlichexanthone has been found to reduce the expression of hla encoding α-hemolysin as well as the regulatory RNAIII of the agr quorum sensing system in S. aureus 8325-4 . This suggests that it could be used in anti-virulence therapy .
- Methods of Application : The exact methods of application are not specified in the available information .
- Results or Outcomes : Norlichexanthone reduces S. aureus toxicity towards human neutrophils and interferes directly with AgrA binding to its DNA target . In contrast to ω-hydroxyemodin, norlichexanthone reduces staphylococcal biofilm formation .
Safety And Hazards
Future Directions
Norlichexanthone has been identified as an active ERα ligand and has shown potential therapeutic effect on postmenopausal osteoporosis by inducing osteoblast formation but inhibiting osteoclast formation . This suggests that Norlichexanthone could be further explored for its potential therapeutic applications.
properties
IUPAC Name |
1,3,6-trihydroxy-8-methylxanthen-9-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O5/c1-6-2-7(15)4-10-12(6)14(18)13-9(17)3-8(16)5-11(13)19-10/h2-5,15-17H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZHBCDRWFMXIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C3=C(C=C(C=C3O2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20174777 | |
Record name | 9H-xanthen-9-one, 1,3,6-trihydroxy-8-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20174777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Norlichexanthone | |
CAS RN |
20716-98-7 | |
Record name | Norlichexanthone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20716-98-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9H-xanthen-9-one, 1,3,6-trihydroxy-8-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020716987 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9H-xanthen-9-one, 1,3,6-trihydroxy-8-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20174777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.